Olopatadine Hydrochloride

Description

This compound is the hydrochloride salt form of olopatadine, a dual action selective histamine H1 receptor antagonist and mast cell stabilizer with anti-allergic activity. Olopatadine stabilizes mast cells and prevents histamine release from mast cells. In addition, this agent also blocks histamine H1 receptors, thereby preventing histamine from binding to these receptors. Both actions prevent the effects of histamine on capillaries, bronchial smooth muscle, and gastrointestinal (GI) smooth muscle, including histamine-induced vasodilation, increased capillary permeability, bronchoconstriction, and spasmodic contraction of GI smooth muscle. This drug also prevents histamine-induced pain and itching of mucous membranes.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 4 approved indications.

Used to treat allergic conjunctivitis (itching eyes), olopatadine inhibits the release of histamine from mast cells. It is a relatively selective histamine H1 antagonist that inhibits the in vivo and in vitro type 1 immediate hypersensitivity reaction including inhibition of histamine induced effects on human conjunctival epithelial cells.

An antihistamine with mast-cell stabilizing properties used as eye drops in the treatment of ALLERGIC CONJUNCTIVITIS.

See also: Olopatadine (has active moiety); Mometasone furoate; this compound (component of).

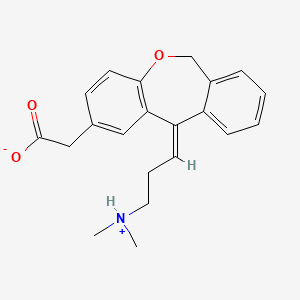

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRLZEKDTUEKQH-NOILCQHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113806-05-6 (Parent) | |

| Record name | Olopatadine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140462766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0046486 | |

| Record name | Olopatadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140462-76-6 | |

| Record name | Olopatadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140462-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olopatadine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140462766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olopatadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenz[b,e]oxepin-2-acetic acid, 11-[3-(dimethylamino)propylidene]-6,11-dihydro-, hydrochloride (1:1), (11Z) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLOPATADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XG66W44KF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Olopatadine Hydrochloride stereoselective synthesis routes

An In-depth Technical Guide to the Stereoselective Synthesis of Olopatadine Hydrochloride

Introduction

This compound is a second-generation antihistamine and mast cell stabilizer used for the treatment of allergic conjunctivitis and rhinitis.[1] Its therapeutic efficacy is primarily attributed to the (Z)-isomer, which exhibits high affinity for the histamine H1 receptor.[2][3] Consequently, the development of stereoselective synthesis routes that favor the formation of the desired (Z)-isomer is of paramount importance in the pharmaceutical industry. The key structural features required for its antiallergic activity are the 3-(dimethylamino)propylidene side chain at the C-11 position, a terminal carboxyl moiety at the C-2 position, and the core dibenz[b,e]oxepin ring system.[2][3]

This technical guide provides a comprehensive overview of the principal stereoselective synthesis routes for this compound, with a focus on reaction mechanisms, experimental methodologies, and quantitative analysis of isomeric purity.

Core Stereoselective Synthesis Strategies

The synthesis of this compound has been approached through several key strategies, each with distinct advantages and challenges regarding stereoselectivity, yield, and industrial scalability. The most prominent methods include the Wittig reaction, Grignard reaction followed by dehydration, and palladium-catalyzed intramolecular cyclizations.

The Wittig Reaction Route

The Wittig reaction is a widely employed method for introducing the dimethylaminopropylidene side chain onto the 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid (Isoxepac) core.[4] This reaction involves the treatment of the keto-acid intermediate with a phosphorus ylide, generated from a corresponding phosphonium salt.

The stereoselectivity of the Wittig reaction is a critical factor, often influenced by the nature of the ylide (stabilized vs. non-stabilized), the choice of base, and the reaction conditions.[5] Typically, non-stabilized ylides under salt-free conditions favor the formation of the (Z)-alkene, which is the desired isomer for Olopatadine.

Logical Workflow for Olopatadine Synthesis

Caption: General workflow for the synthesis and purification of (Z)-Olopatadine HCl.

Experimental Protocol: Wittig Reaction

The following protocol is a representative synthesis based on procedures described in the literature.[6]

-

Ylide Generation: Under a nitrogen atmosphere, add [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide (238 g) to tetrahydrofuran (1400 ml).[7] Slowly add sodium hydride (130.5 g) to the suspension.[7] Heat the mixture to reflux and maintain for 3 hours.[7]

-

Wittig Reaction: Cool the resulting ylide suspension to 0°C. Separately, dissolve the benzyl ester of 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid (100 g) in tetrahydrofuran (400 ml).[7] Add this solution to the chilled ylide suspension and stir the reaction mass at 25-30°C for 3 hours.[7]

-

Quenching and Extraction: Cool the reaction mixture to between -10°C and 5°C and quench by adding it to water (1700 ml).[7] Separate the organic layer. Extract the combined aqueous layers with diisopropyl ether and then acidify with dilute hydrochloric acid to a pH of 2.[7]

-

Isolation: Extract the acidified aqueous layer with dichloromethane (2500 ml). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[7]

-

Purification: The resulting residue, a mixture of (Z) and (E) isomers, is taken up in a solvent mixture (e.g., dichloromethane and diethyl ether) to precipitate the product, which is then filtered and dried.[7] Further purification to isolate the (Z)-isomer is achieved through crystallization.[8]

Grignard Reaction and Dehydration Route

This pathway involves the addition of a 3-dimethylaminopropyl magnesium halide Grignard reagent to the keto group of Isoxepac.[9] This forms a tertiary alcohol intermediate, which is subsequently dehydrated under acidic conditions to yield the exocyclic double bond of Olopatadine.

A significant challenge with this route is controlling the stereoselectivity during the dehydration step. The reaction often yields a mixture of (Z) and (E) isomers, with the (E)-isomer sometimes being the major product, requiring extensive purification.[9]

Synthesis via Grignard Reaction and Dehydration

Caption: Key steps in the Grignard reaction route for Olopatadine synthesis.

Experimental Protocol: Grignard Reaction and Dehydration

This protocol is synthesized from descriptions of the Grignard approach.[9][10]

-

Grignard Reaction: React 11-oxo-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid with 3-dimethylaminopropyl magnesium chloride. The reaction is typically carried out at room temperature (25-30°C) for an extended period (e.g., 15 hours).[9]

-

Work-up: Decompose the reaction mixture with a solution of ammonium chloride.[9]

-

Dehydration and Salt Formation: Treat the resulting intermediate with a strong acid, such as hydrochloric acid. This step facilitates both the dehydration of the tertiary alcohol and the formation of the hydrochloride salt.[6][9]

-

Isolation and Purification: The crude this compound, present as a mixture of isomers, is isolated. The desired (Z)-isomer is then separated from the (E)-isomer through selective crystallization techniques.[9] For instance, heating the crude solid in a solvent like chlorobenzene to 80-85°C can cause the (Z)-isomer hydrochloride to precipitate while the (E)-isomer remains in solution.[9]

Palladium-Catalyzed Heck Reaction Route

More recent and highly stereoselective methods have been developed utilizing palladium catalysis. One such approach involves an intramolecular Heck reaction to form the seven-membered dibenzo[b,e]oxepine ring with the desired Z-stereochemistry already established.[5][11]

This elegant strategy often begins with a Williamson ether synthesis to construct an acyclic precursor, followed by a Wittig reaction to form an E-alkene.[11] The crucial step is the palladium-catalyzed intramolecular Heck reaction, which proceeds via a syn-addition of the aryl palladium species to the double bond, followed by a syn-β-hydride elimination to stereoselectively form the (Z)-exocyclic double bond.[11]

Stereoselective Intramolecular Heck Reaction Pathway

References

- 1. (Z)-11-[3-(Dimethylamino)propylidene]-6 Manufacturer, Supplier from Navi Mumbai [navoneindia.in]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2014147647A1 - A process for the synthesis of olopatadine - Google Patents [patents.google.com]

- 5. Stereoselective syntheses of the antihistaminic drug olopatadine and its E-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2011128911A2 - Improved process for ll-[(z)-3-(dimethylamino)propyiidenel-6-ll- dihydrodibenz[b,el oxepin-2-aceticacid - Google Patents [patents.google.com]

- 7. (E)-Olopatadine Hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. Process For Preparation Of this compound [quickcompany.in]

- 9. WO2011033532A1 - Process for preparation of this compound - Google Patents [patents.google.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

Mechanism of Action of Olopatadine as a Mast Cell Stabilizer: A Technical Guide

Executive Summary: Olopatadine is a well-established therapeutic agent for allergic conjunctivitis, possessing a dual-action mechanism that includes potent and selective histamine H1 receptor antagonism and direct stabilization of mast cells.[1][2] This technical guide focuses on the latter, detailing the molecular mechanisms, signaling pathways, and experimental evidence that define Olopatadine's role as a mast cell stabilizer. By inhibiting the release of not only histamine but also critical pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Olopatadine attenuates the allergic cascade at its origin.[3][4] This action is attributed to a non-receptor-mediated effect on the mast cell membrane, preventing the deformation required for degranulation and subsequent mediator release.[5][6] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of this core mechanism, supported by quantitative data and detailed experimental protocols.

Introduction to Mast Cell Stabilization

Mast cells are the principal initiators of the Type 1 hypersensitivity reaction. Upon exposure to an allergen, immunoglobulin E (IgE) antibodies bound to high-affinity FcεRI receptors on the mast cell surface become cross-linked. This event triggers a complex intracellular signaling cascade, culminating in the degranulation and release of pre-formed mediators (e.g., histamine, tryptase) and the de novo synthesis of lipid mediators and pro-inflammatory cytokines.[2]

Olopatadine's therapeutic efficacy extends beyond simply blocking the effects of released histamine. A critical component of its mechanism is the stabilization of the mast cell itself, which prevents the release of these inflammatory mediators in the first place, thereby inhibiting both the early and late phases of the allergic response.[1]

Core Mechanism: Inhibition of Mast Cell Degranulation

Olopatadine exerts a direct inhibitory effect on immunologically stimulated human conjunctival mast cells, preventing the release of key inflammatory mediators.[1] This stabilization is a cornerstone of its clinical effectiveness.

Inhibition of Mediator Release

In vitro studies have consistently demonstrated that Olopatadine dose-dependently inhibits the release of multiple pro-inflammatory substances from activated human conjunctival mast cells.

-

Histamine: Olopatadine significantly inhibits the release of histamine, the primary mediator of itching and vasodilation in the early-phase allergic reaction.[7]

-

Tumor Necrosis Factor-alpha (TNF-α): Crucially, Olopatadine also inhibits the release of TNF-α, a pleiotropic cytokine that orchestrates the late-phase inflammatory response by promoting cellular infiltration and upregulating adhesion molecules.[3][8][9]

-

Other Mediators: The stabilizing effect also extends to other mediators like tryptase and prostaglandin D2 (PGD2), further dampening the inflammatory cascade.[8][9]

Proposed Molecular Interaction: Membrane Stabilization

The mast cell-stabilizing action of Olopatadine is not believed to be receptor-mediated. Instead, evidence points towards a biophysical interaction with the plasma membrane.[6] As an amphiphilic molecule, Olopatadine is thought to partition into the lipid bilayer.[6] This interaction appears to counteract the membrane surface deformation and inward bending that is a prerequisite for the fusion of granular membranes with the plasma membrane during exocytosis (degranulation).[5][6] By preventing these morphological changes, Olopatadine effectively blocks the release of granular contents. This unique mechanism of non-perturbation of the cell membrane contributes to its favorable tolerability profile.[2][10]

Downstream Anti-inflammatory Consequences

Olopatadine's ability to inhibit TNF-α release from mast cells initiates a cascade of downstream anti-inflammatory effects that are critical for controlling the late-phase allergic reaction.

Attenuation of ICAM-1 Expression

TNF-α released from mast cells is a potent stimulus for the upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of conjunctival epithelial cells.[11] ICAM-1 acts as an anchor point for circulating inflammatory cells, such as eosinophils and neutrophils, facilitating their migration into the tissue.

By blocking the release of TNF-α from the mast cell, Olopatadine indirectly but significantly prevents this upregulation of ICAM-1.[11] This reduction in ICAM-1 expression curtails the recruitment of inflammatory cells to the site of the allergic reaction, effectively suppressing the cellular component of late-phase inflammation.[12]

Summary of Quantitative Data

The mast cell stabilizing effects of Olopatadine have been quantified in both in vitro and in vivo models.

| Parameter | Assay Type | Model | Result | Reference |

| Histamine Release | Mediator Release Assay | Human Conjunctival Mast Cells | IC₅₀ = 653 µM | [7] |

| TNF-α Release | Mediator Release Assay | Human Conjunctival Mast Cells | IC₅₀ = 13.1 µM | [8][9] |

| Exocytosis (Membrane Capacitance) | Patch-Clamp Electrophysiology | Rat Peritoneal Mast Cells | Near-total suppression at 100 µM | [5][13] |

| Parameter | Model | Olopatadine vs. Placebo | Result | Reference |

| Tear Histamine Levels | Conjunctival Allergen Challenge (CAC) | Olopatadine-treated eye | 7 ± 8 nmol/L | [12] |

| Placebo-treated eye | 22 ± 12 nmol/L | [12] | ||

| Eosinophil Infiltration (5h post-CAC) | Conjunctival Allergen Challenge (CAC) | Olopatadine-treated eye | Significant reduction | [12][14] |

| Neutrophil Infiltration (5h post-CAC) | Conjunctival Allergen Challenge (CAC) | Olopatadine-treated eye | Significant reduction | [12][14] |

| ICAM-1 Expression (5h post-CAC) | Conjunctival Allergen Challenge (CAC) | Olopatadine-treated eye | Significant reduction | [14] |

Experimental Protocols

The following methodologies are central to demonstrating Olopatadine's mast cell stabilizing properties.

In Vitro Human Conjunctival Mast Cell (HCMC) Degranulation Assay

This assay directly measures the ability of a compound to inhibit the release of inflammatory mediators from the target human cell type.

Protocol:

-

Mast Cell Isolation: Human conjunctival mast cells are purified (>95%) from cadaveric donor tissues using a combination of enzymatic digestion (e.g., collagenase, hyaluronidase) and Percoll gradient centrifugation.[8]

-

Pre-incubation: Purified mast cells are incubated with varying concentrations of Olopatadine (or buffer control) for a specified period (e.g., 30 minutes) at 37°C.[8][9]

-

Challenge: Mast cell degranulation is induced by challenging the cells with an immunological stimulus, typically anti-human IgE antibody (e.g., 10 µg/mL), for a set duration (e.g., 90 minutes).[8][9]

-

Supernatant Collection: The cell suspension is centrifuged to pellet the mast cells, and the cell-free supernatant is carefully collected.

-

Mediator Quantification: The concentration of mediators in the supernatant is quantified. Histamine is commonly measured using a specific radioimmunoassay (RIA).[7] TNF-α is typically measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of mediator release inhibition is calculated relative to the challenged control (no drug). IC₅₀ values are determined from the resulting dose-response curve.

In Vivo Conjunctival Allergen Challenge (CAC) Model

The CAC model is a standardized clinical research methodology used to evaluate the efficacy of anti-allergic agents in a controlled, real-world setting.[15]

Protocol:

-

Subject Recruitment: Subjects with a confirmed history of allergic conjunctivitis and a positive skin test to a specific allergen (e.g., grass, ragweed) are enrolled.

-

Study Design: A double-masked, randomized, placebo-controlled, contralateral-eye design is typically used. Each subject serves as their own control.[12]

-

Treatment: Subjects are randomized to receive Olopatadine in one eye and a placebo (vehicle) in the contralateral eye for a set duration (e.g., twice daily for 5-14 days).[14]

-

Allergen Challenge: Following the treatment period, a dose of the relevant allergen is instilled into both eyes to induce an allergic reaction.

-

Clinical Assessment: Ocular signs and symptoms (e.g., itching, redness) are graded by the subject and a trained observer at multiple time points post-challenge (e.g., 3, 5, 7 minutes for early phase; 5 hours for late phase).[12][14]

-

Sample Collection:

-

Tears: Tear fluid is collected using methods like microcapillary tubes at baseline and various time points post-challenge to measure histamine and inflammatory cell counts (cytology).[12]

-

Impression Cytology: Conjunctival epithelial cells are collected by gently applying a cellulose acetate filter to the conjunctiva. These cells are then analyzed for ICAM-1 expression via immunocytochemistry or flow cytometry.[12][14]

-

-

Data Analysis: Clinical scores and biomarker levels (histamine, cell counts, ICAM-1) are compared between Olopatadine-treated and placebo-treated eyes to determine statistical significance.

Conclusion

The mechanism of action of Olopatadine as a mast cell stabilizer is a pivotal component of its therapeutic success in managing allergic disease. Beyond its well-characterized H1 receptor antagonism, Olopatadine directly inhibits mast cell degranulation through a non-receptor-mediated, membrane-stabilizing effect. This action potently suppresses the release of a broad spectrum of inflammatory mediators, most notably histamine and TNF-α. The inhibition of TNF-α, in particular, leads to significant downstream anti-inflammatory effects, including the attenuation of ICAM-1 expression and subsequent reduction of inflammatory cell infiltration. The robust body of evidence from both detailed in vitro cellular assays and controlled in vivo human challenge models confirms that Olopatadine's mast cell stabilizing properties are a key driver of its comprehensive clinical efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Olopatadine: a drug for allergic conjunctivitis targeting the mast cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Olopatadine inhibits exocytosis in rat peritoneal mast cells by counteracting membrane surface deformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Comparative effects of topical ocular anti-allergy drugs on human conjunctival mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Olopatadine inhibits TNFalpha release from human conjunctival mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Olopatadine inhibits anti-immunoglobulin E-stimulated conjunctival mast cell upregulation of ICAM-1 expression on conjunctival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Double-masked, randomized, placebo-controlled clinical study of the mast cell-stabilizing effects of treatment with olopatadine in the conjunctival allergen challenge model in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. iovs.arvojournals.org [iovs.arvojournals.org]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

The Pharmacokinetics and Metabolism of Olopatadine Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olopatadine hydrochloride is a potent and selective histamine H1-receptor antagonist and mast cell stabilizer.[1][2] It is widely used in the treatment of allergic conjunctivitis and allergic rhinitis.[3][4] This technical guide provides an in-depth review of the pharmacokinetics and metabolism of olopatadine in humans, compiling key data from various clinical studies.

Absorption

Olopatadine is administered via ocular, intranasal, and oral routes. Its absorption characteristics vary significantly with the route of administration.

-

Ocular Administration: Systemic exposure following topical application to the eye is limited, with plasma concentrations often below the level of detection (0.5 ng/mL).[2][5] In studies with olopatadine 0.77% ophthalmic solution, the drug was absorbed slowly, reaching a peak plasma concentration (Cmax) in about 2 hours.[6]

-

Intranasal Administration: Following intranasal administration, olopatadine is more readily absorbed, with an average absolute bioavailability of approximately 57%.[5][7] Peak plasma concentrations are typically observed between 15 minutes and 2 hours post-dose.[5][7][8]

-

Oral Administration: After oral administration, olopatadine is rapidly and extensively absorbed from the gastrointestinal tract.[4][9][10]

Distribution

Once in the systemic circulation, olopatadine exhibits moderate protein binding and distributes into the tissues.

-

Protein Binding: Approximately 55% of olopatadine is bound to human serum proteins, primarily albumin. This binding is independent of the drug concentration over a range of 0.1 to 1000 ng/mL.[7][8]

-

Volume of Distribution: The apparent volume of distribution (Vd/F) following oral administration in healthy Chinese subjects was reported to be 133.83 L.[7]

Metabolism

Olopatadine undergoes limited hepatic metabolism, with at least six circulating metabolites identified in human plasma following oral administration.[7] The two primary metabolites are N-desmethyl olopatadine (M1) and olopatadine N-oxide (M3).[11]

-

N-desmethyl olopatadine (M1): This is a minor active metabolite. Its formation is catalyzed almost exclusively by the cytochrome P450 enzyme CYP3A4.[7][11] In studies with topical ocular administration, this metabolite was often non-quantifiable (≤0.050 ng/mL) in plasma samples.[6][12]

-

Olopatadine N-oxide (M3): This metabolite is formed by flavin-containing monooxygenase (FMO) enzymes, specifically FMO1 and FMO3.[7][8][11] Following topical ocular application, olopatadine N-oxide was detectable in the plasma of some subjects.[7]

The contribution of metabolism to the overall clearance of olopatadine is considered low.[3][9][10]

Excretion

The primary route of elimination for olopatadine and its metabolites is through the kidneys.

-

Urinary Excretion: Following oral administration, approximately 60-70% of the dose is recovered in the urine, with a significant portion as unchanged olopatadine.[2][5][7][8] At least 58% of the dose is excreted in the urine as the parent drug.[3][9][13] The urinary metabolites, monodesmethyl-olopatadine and olopatadine-N-oxide, account for a small percentage of the dose.[2]

-

Fecal Excretion: About 17% of a total oral dose is recovered in the feces.[5][7][8]

The elimination half-life of olopatadine varies by the route of administration, ranging from approximately 2.9 to 3.4 hours for ocular administration and 8 to 12 hours for oral administration.[6][7]

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of olopatadine from various human studies.

Table 1: Pharmacokinetic Parameters of Olopatadine After Ocular Administration (0.77% Solution)

| Parameter | Single Dose (Day 1) | Multiple Doses (Day 7) |

| Cmax (ng/mL) | 1.65 | 1.45 |

| Tmax (h) | 2.0 | 2.0 |

| AUC0–12 (ng·h/mL) | 9.7 ± 4.4 | - |

| t1/2 (h) | 2.90 - 3.40 | 2.90 - 3.40 |

Data sourced from references[6][7][14].

Table 2: Pharmacokinetic Parameters of Olopatadine After Intranasal Administration

| Subject Group | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability |

| Healthy Subjects | 0.6% (steady-state) | 6.0 ± 8.99 | 0.5 - 1.0 | 66.0 ± 26.8 | 57% |

| SAR Patients | 0.6% (steady-state) | 23.3 ± 6.2 | 0.25 - 2.0 | 78.0 ± 13.9 | - |

SAR: Seasonal Allergic Rhinitis. Data sourced from references[7][8].

Table 3: Pharmacokinetic Parameters of Olopatadine Metabolites After Ocular Administration (0.77% Solution)

| Metabolite | Cmax (ng/mL) - Day 1 | Cmax (ng/mL) - Day 7 |

| N-desmethyl olopatadine | Non-quantifiable (≤0.050) | Non-quantifiable (≤0.050) |

| N-oxide olopatadine | 0.121 | 0.174 |

Data sourced from references[6][12].

Table 4: Excretion of Olopatadine After Oral Administration

| Route | Percentage of Dose Recovered |

| Urine (Total) | ~70% |

| Urine (Unchanged Drug) | 58% - 70% |

| Feces | 17% |

Data sourced from references[3][5][7][8].

Experimental Methodologies

The data presented in this guide are derived from clinical studies employing rigorous experimental protocols.

Pharmacokinetic Study of Ocular Olopatadine (0.77%)

-

Study Design: A Phase I, multicenter, randomized (2:1), vehicle-controlled study was conducted in healthy adult subjects (≥18 years old).[6][14]

-

Dosing Regimen: Subjects received one drop of olopatadine 0.77% or vehicle bilaterally once daily for 7 days.[6][12][14]

-

Sample Collection: Blood samples were collected at specified time points on Day 1 (single dose) and Day 7 (multiple doses) to determine the plasma concentrations of olopatadine and its metabolites.[14]

-

Analytical Methods: Plasma concentrations of olopatadine and its metabolites (N-desmethyl olopatadine and N-oxide olopatadine) were quantified using validated analytical methods, such as gas chromatography/mass spectrometry (GC/MS) or radioimmunoassay (RIA) with a lower limit of quantitation of 0.50 ng/mL and 0.1 ng/mL, respectively.[15] Urine samples were analyzed using a validated HPLC method.[15]

Metabolism Studies

-

In Vitro Incubations: Olopatadine was incubated with human liver microsomes in the presence of an NADPH-generating system to identify metabolites.[11]

-

Enzyme Identification: The specific cytochrome P450 and FMO isozymes responsible for metabolite formation were identified using cDNA-expressed human enzymes and selective chemical inhibitors (e.g., troleandomycin, ketoconazole for CYP3A; N-octylamine, thiourea for FMO).[11]

Visualizations

Metabolic Pathway of Olopatadine

Caption: Metabolic conversion of olopatadine to its primary metabolites.

General Pharmacokinetic Study Workflow

Caption: A typical workflow for a human pharmacokinetic study.

Dual Mechanism of Action of Olopatadine

Caption: The dual mechanism of action of olopatadine.

Drug Interactions

The potential for clinically significant drug-drug interactions with olopatadine is low. This is attributed to several factors:

-

It is primarily eliminated by renal excretion, with metabolism playing a minor role.[4][8][9]

-

In vitro studies have shown that olopatadine does not inhibit the activities of major cytochrome P450 enzymes.[4][11]

-

Its moderate plasma protein binding (55%) suggests that interactions through displacement from binding sites are unlikely.[7][8]

Conclusion

This compound exhibits a pharmacokinetic profile characterized by route-dependent absorption, limited systemic exposure after ocular administration, moderate protein binding, minimal metabolism, and primary elimination via renal excretion. Its low potential for metabolic drug-drug interactions makes it a favorable option in its therapeutic class. This comprehensive understanding of its pharmacokinetic and metabolic properties is crucial for its continued safe and effective use in clinical practice and for guiding future drug development efforts.

References

- 1. Pharmacology, clinical efficacy and safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Pharmacological, Pharmacokinetic and Clinical Properties of this compound, a New Antiallergic Drug [jstage.jst.go.jp]

- 4. Properties of this compound, a new antiallergic/antihistaminic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. Pharmacokinetics and safety of this compound 0.77% in healthy subjects with asymptomatic eyes: data from 2 independent clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. fda.gov [fda.gov]

- 9. Pharmacological, pharmacokinetic and clinical properties of this compound, a new antiallergic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Effects of olopatadine, a new antiallergic agent, on human liver microsomal cytochrome P450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. accessdata.fda.gov [accessdata.fda.gov]

Olopatadine Hydrochloride: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the receptor binding affinity of Olopatadine Hydrochloride, a potent and selective antihistaminic agent. The document summarizes quantitative binding data, details common experimental protocols, and visualizes key pathways and processes to offer a comprehensive resource for research and development.

Executive Summary

Olopatadine is a well-established anti-allergic agent that exerts its primary therapeutic effects through high-affinity antagonism of the histamine H₁ receptor.[1] Its clinical efficacy is rooted in a dual mechanism of action: stabilizing mast cells to prevent the release of histamine and other inflammatory mediators, and potently blocking the action of histamine at H₁ receptors.[1][2] A key aspect of Olopatadine's favorable safety and tolerability profile is its high selectivity for the H₁ receptor, with significantly lower affinity for other histamine receptor subtypes and various other neurotransmitter receptors.[3][4] This guide delves into the quantitative measures of this binding affinity and the methodologies used to determine them.

Receptor Binding Affinity Data

The binding affinity of a compound for its receptor is typically expressed by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand (in this case, Olopatadine) that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity.

Histamine Receptor Binding Profile

Olopatadine demonstrates a pronounced selectivity for the histamine H₁ receptor over the H₂ and H₃ subtypes. This selectivity is a critical factor in its targeted therapeutic action, minimizing off-target effects.

| Receptor Subtype | Radioligand | Tissue/Cell Source | Kᵢ (nM) | Selectivity (Fold vs. H₁) | Reference |

| Histamine H₁ | [³H]pyrilamine | Not Specified | 41.1 ± 6.0 | - | [3] |

| Histamine H₂ | [³H]tiotidine | Not Specified | 43,437 ± 6,257 | ~1,059 | [3] |

| Histamine H₃ | [³H]N-methyl histamine | Not Specified | 171,666 ± 6,774 | ~4,177 | [3] |

Non-Histaminergic Receptor Profile

Studies have shown that Olopatadine has a low affinity for a wide range of other receptors, which contributes to its low incidence of side effects such as drowsiness or anticholinergic effects.[3] Olopatadine is reported to be devoid of significant effects on alpha-adrenergic, dopamine, and muscarinic type 1 and 2 receptors.[4]

| Receptor Family | Receptor Subtype | Finding | Reference |

| Muscarinic | M₁, M₂ | Devoid of significant effects | [4] |

| Adrenergic | Alpha-adrenergic | Devoid of significant effects | [4] |

| Dopaminergic | Dopamine | Devoid of significant effects | [4] |

| Various | 38 other sites | Exhibited low affinity | [3] |

Key Signaling Pathway and Experimental Visualizations

Visual diagrams are essential for understanding the complex biological and experimental processes involved in receptor binding studies.

Caption: Histamine H₁ Receptor Signaling Pathway and Point of Olopatadine Antagonism.

Caption: General Experimental Workflow for a Radioligand Competition Binding Assay.

Caption: Logical Relationship of Olopatadine's Receptor Selectivity Profile.

Experimental Protocols

The determination of binding affinity (Kᵢ) is most commonly achieved through competitive radioligand binding assays.[5] The following is a generalized protocol synthesized from standard methodologies.[6][7]

Objective

To determine the binding affinity (Kᵢ) of a test compound (e.g., Olopatadine) for a specific target receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity and specificity for the receptor.[5]

Materials

-

Receptor Source: Frozen cell pellets or tissue homogenates known to express the target receptor (e.g., CHO cells transfected with human H₁ receptor).[6]

-

Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]pyrilamine for the H₁ receptor).[3]

-

Test Compound: Unlabeled this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[6]

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well plate harvester with glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).[6]

-

Scintillation Counter: For quantifying radioactivity.

-

Reagents: Scintillation cocktail, protein assay reagents.

Methodology

-

Membrane Preparation:

-

Thaw frozen tissue or cell pellets on ice.

-

Homogenize in 20 volumes of cold lysis buffer containing protease inhibitors.[6]

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[6]

-

Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[6]

-

Wash the pellet by resuspending it in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in an appropriate buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[6] Store aliquots at -80°C.

-

-

Competition Binding Assay:

-

Perform the assay in a 96-well plate format.

-

To each well, add the assay components in the following order:

-

Assay buffer.

-

A serial dilution of the unlabeled test compound (Olopatadine) across a wide concentration range.

-

A fixed concentration of the radioligand (typically at or below its Kₑ value).[7]

-

The membrane preparation to initiate the binding reaction.

-

-

Include control wells for:

-

Total Binding: Contains membranes, radioligand, and buffer (no test compound).

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a non-labeled competitor to block all specific binding.[7]

-

-

-

Incubation:

-

Incubate the plates at a defined temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.[6]

-

-

Separation and Quantification:

-

Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.[6]

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity trapped on the filters using a scintillation counter. The output is typically in counts per minute (CPM).

-

Data Analysis

-

Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the NSB wells from the average CPM of the total binding for that sample.

-

Specific Binding = Total Binding - Non-specific Binding

-

-

Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine IC₅₀: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value (the concentration of Olopatadine that inhibits 50% of the specific radioligand binding).

-

Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :[6]

-

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

Conclusion

The extensive body of in vitro research confirms that this compound is a highly potent and exceptionally selective histamine H₁ receptor antagonist. Its affinity for the H₁ receptor is in the nanomolar range, while its interaction with other histamine subtypes and key neurotransmitter receptors is negligible. This high degree of selectivity, quantified through rigorous radioligand binding assays, is fundamental to its clinical profile, providing targeted anti-allergic and anti-inflammatory effects with a minimal side-effect burden. The methodologies and data presented in this guide underscore the molecular pharmacology that makes Olopatadine a cornerstone therapy for allergic conditions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Comprehensive review of olopatadine: the molecule and its clinical entities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Olopatadine (AL-4943A): ligand binding and functional studies on a novel, long acting H1-selective histamine antagonist and anti-allergic agent for use in allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. revvity.com [revvity.com]

The Genesis of a Modern Antihistamine: An In-depth Technical Guide to the Early-Phase Discovery and Lead Optimization of Olopatadine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olopatadine is a second-generation antihistamine renowned for its dual mechanism of action as a selective histamine H1 receptor antagonist and a mast cell stabilizer. This technical guide provides a comprehensive overview of the early-phase discovery and lead optimization process that led to the development of Olopatadine. We will delve into the strategic evolution from the initial lead compound, doxepin, detailing the critical structure-activity relationships (SAR) that guided its transformation into a highly effective and well-tolerated therapeutic agent. This guide includes detailed experimental protocols for key in vitro and in vivo assays, a comprehensive summary of quantitative pharmacological and pharmacokinetic data, and visualizations of the core signaling pathways and chemical synthesis workflows.

Early-Phase Discovery: From a Tricyclic Antidepressant to an Antiallergic Lead

The journey to Olopatadine began with the tricyclic antidepressant, doxepin. While primarily known for its effects on serotonin and norepinephrine reuptake, doxepin also possesses potent antihistaminic properties. However, its clinical utility as an antihistamine is hampered by a lack of receptor selectivity and significant central nervous system (CNS) side effects, such as sedation, due to its ability to cross the blood-brain barrier.[1][2] Doxepin exists as a mixture of (E) and (Z) stereoisomers, with the (Z)-isomer demonstrating greater antihistaminic activity. This stereochemical insight provided a crucial starting point for the lead optimization process.

The lead optimization strategy for developing a superior antihistamine from the doxepin scaffold focused on two primary objectives:

-

Enhancing H1 Receptor Selectivity: To minimize off-target effects, particularly at muscarinic and adrenergic receptors, which contribute to the side effect profile of first-generation antihistamines.[1]

-

Reducing CNS Penetration: To mitigate sedative effects by designing a molecule with physicochemical properties that limit its passage across the blood-brain barrier.

Lead Optimization: A Tale of Two Moieties

The transformation of the doxepin core into Olopatadine was a result of systematic structural modifications guided by extensive structure-activity relationship (SAR) studies. These studies identified two key molecular features essential for enhanced antiallergic activity and an improved safety profile.

A pivotal study on a series of 11-substituted 6,11-dihydrodibenz[b,e]oxepin-2-carboxylic acid derivatives revealed the following critical structural requirements for potent antiallergic activity:

-

The 3-(Dimethylamino)propylidene Side Chain: This side chain at the 11-position of the dibenzoxepin ring was found to be optimal for H1 receptor binding.

-

A Terminal Carboxyl Moiety: The introduction of an acetic acid group at the 2-position of the dibenzoxepin ring system was a key innovation. This acidic group significantly increased selectivity for the H1 receptor and is thought to reduce CNS penetration due to its polar nature.[3]

The culmination of these optimization efforts was the synthesis of (Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-acetic acid, known as Olopatadine.

Pharmacological Profile

Olopatadine exhibits a dual mechanism of action that contributes to its clinical efficacy in treating allergic conditions.

Histamine H1 Receptor Antagonism

Olopatadine is a potent and selective inverse agonist of the histamine H1 receptor. By binding to the H1 receptor, it prevents histamine from initiating the downstream signaling cascade that leads to the classic symptoms of an allergic reaction.

Mast Cell Stabilization

In addition to its H1 receptor antagonism, Olopatadine stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators, such as tryptase and tumor necrosis factor-alpha (TNF-α). This mast cell-stabilizing activity is a key differentiator from many other antihistamines and contributes to its prolonged duration of action.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Olopatadine.

Table 1: In Vitro H1 Receptor Binding Affinity and Histamine Release Inhibition

| Compound | H1 Receptor Binding Affinity (Ki, nM) | Histamine Release Inhibition (IC50, µM) |

| Doxepin | 0.4 | >1000 |

| Olopatadine | 16 | 13.1 (TNF-α release) |

Table 2: In Vivo Antiallergic Activity

| Compound | Passive Cutaneous Anaphylaxis (PCA) in Rats (ED50, mg/kg, p.o.) | Anaphylactic Bronchoconstriction in Guinea Pigs (ID50, mg/kg, p.o.) |

| Olopatadine | 0.049 | 0.030 |

Table 3: Pharmacokinetic Parameters of Olopatadine

| Species | Route | Dose | Cmax | Tmax (h) | t1/2 (h) |

| Human (Ophthalmic) | Topical | 0.77% solution | 1.65 ng/mL | 2 | 2.9-3.4 |

| Human (Oral) | Oral | 10 mg | 131.1 ng/mL | ~1 | 8-12 |

| Horse | Oral (nasogastric) | 0.2 mg/kg | 48.8 ng/mL | 1.5 | 6.11 |

Experimental Protocols

The following are detailed methodologies for key experiments used in the preclinical evaluation of Olopatadine.

Histamine H1 Receptor Binding Assay

This protocol is adapted from studies using guinea pig brain homogenates, a common model for H1 receptor binding.

-

Source of Receptor: Guinea pig cerebellum.

-

Radioligand: [3H]pyrilamine (a selective H1 receptor antagonist).

-

Procedure:

-

Prepare a crude membrane fraction from guinea pig cerebellum by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation.

-

Resuspend the final membrane pellet in the assay buffer.

-

In a 96-well plate, incubate a fixed concentration of the membrane preparation with a specific concentration of [3H]pyrilamine (e.g., 1-2 nM) and varying concentrations of the test compound (e.g., Olopatadine).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).

-

Incubate the plates at room temperature for a defined period (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the Ki value for the test compound using the Cheng-Prusoff equation.

-

Mast Cell Degranulation Assay (Rat Basophilic Leukemia Cells)

This protocol utilizes the RBL-2H3 cell line, a widely used model for studying mast cell degranulation.

-

Cell Line: RBL-2H3 (Rat Basophilic Leukemia).

-

Stimulating Agent: Anti-dinitrophenyl (DNP)-IgE and DNP-bovine serum albumin (BSA).

-

Endpoint Measurement: Release of β-hexosaminidase (a marker of granule release).

-

Procedure:

-

Seed RBL-2H3 cells in a 24-well plate and allow them to adhere overnight.

-

Sensitize the cells by incubating them with anti-DNP-IgE (e.g., 0.5 µg/mL) for 2-4 hours.

-

Wash the cells to remove unbound IgE.

-

Pre-incubate the cells with varying concentrations of the test compound (e.g., Olopatadine) for 30 minutes.

-

Induce degranulation by challenging the cells with DNP-BSA (e.g., 100 ng/mL) for 30-60 minutes.

-

Collect the supernatant, which contains the released β-hexosaminidase.

-

To measure the total cellular β-hexosaminidase, lyse the cells in a separate set of wells with a detergent (e.g., Triton X-100).

-

In a new 96-well plate, incubate the supernatant or cell lysate with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Stop the enzymatic reaction with a stop solution (e.g., sodium carbonate buffer).

-

Measure the absorbance of the resulting product at 405 nm using a microplate reader.

-

Calculate the percentage of β-hexosaminidase release as (Supernatant Absorbance / Total Lysate Absorbance) x 100.

-

Determine the IC50 value for the test compound's inhibition of degranulation.

-

Visualizations

Signaling Pathways

The following diagram illustrates the dual mechanism of action of Olopatadine.

Caption: Dual mechanism of Olopatadine action.

Experimental Workflows

The following diagram illustrates the workflow for a typical mast cell degranulation assay.

Caption: Mast cell degranulation assay workflow.

Logical Relationships

The following diagram illustrates the logical progression of the lead optimization from doxepin to Olopatadine.

Caption: Lead optimization from Doxepin to Olopatadine.

Synthesis Workflow

The following diagram outlines a common synthetic route to Olopatadine, highlighting the key Wittig reaction.

Caption: Synthesis of Olopatadine via Wittig reaction.

Conclusion

The development of Olopatadine is a prime example of successful rational drug design. By identifying the shortcomings of the lead compound, doxepin, and systematically modifying its structure based on rigorous SAR studies, researchers were able to create a highly effective and well-tolerated second-generation antihistamine. The introduction of a carboxylic acid moiety was a key strategic move that simultaneously enhanced H1 receptor selectivity and reduced CNS penetration, thereby minimizing sedative side effects. The dual mechanism of H1 receptor antagonism and mast cell stabilization provides a comprehensive approach to managing allergic conditions. This in-depth guide has provided a technical overview of the early-phase discovery and lead optimization of Olopatadine, offering valuable insights for professionals in the field of drug development.

References

In Vitro Characterization of Olopatadine's Anti-Inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Olopatadine is a well-established dual-action anti-allergic agent, functioning as both a selective histamine H1 receptor antagonist and a mast cell stabilizer.[1][2] This technical guide provides an in-depth review of the in vitro studies that characterize the anti-inflammatory properties of Olopatadine, moving beyond its primary antihistaminic effects. This document details the experimental protocols used to elucidate its mechanisms of action, presents quantitative data on its inhibitory effects on inflammatory mediators, and explores the underlying signaling pathways. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.

Introduction

Allergic inflammation is a complex cascade of events initiated by the cross-linking of IgE antibodies on the surface of mast cells, leading to their degranulation and the release of a plethora of pre-formed and newly synthesized inflammatory mediators.[1] These mediators, including histamine, proteases (e.g., tryptase), and various cytokines and chemokines, orchestrate the clinical manifestations of allergic reactions. Olopatadine's therapeutic efficacy stems from its multifaceted approach to dampening this inflammatory cascade.[2] Beyond its well-documented role as a histamine H1 receptor inverse agonist, Olopatadine actively inhibits the release of these pro-inflammatory molecules from mast cells and other relevant cell types, such as conjunctival epithelial cells.[3][4] This guide will dissect the in vitro evidence that substantiates these anti-inflammatory claims.

Core Anti-Inflammatory Mechanisms

Olopatadine's anti-inflammatory activity is primarily attributed to two core mechanisms that will be explored in detail in the subsequent sections:

-

Mast Cell Stabilization: Olopatadine effectively inhibits the degranulation of mast cells, thereby preventing the release of a wide array of pro-inflammatory mediators.[1][3]

-

Inhibition of Cytokine Release: Olopatadine has been shown to suppress the production and release of key inflammatory cytokines from various cell types, including mast cells and epithelial cells.[4]

Experimental Methodologies

This section provides detailed protocols for the key in vitro assays used to characterize the anti-inflammatory properties of Olopatadine.

Isolation and Culture of Human Conjunctival Mast Cells

A critical component in studying the direct effects of Olopatadine on ocular allergy is the use of primary human conjunctival mast cells.

Protocol for Isolation of Human Conjunctival Mast Cells:

-

Tissue Procurement: Obtain human conjunctival tissue from cadaveric donors in accordance with institutional review board and ethical guidelines.

-

Enzymatic Digestion: Mince the tissue and incubate it in a digestion buffer containing a cocktail of enzymes such as collagenase, hyaluronidase, and pronase to create a single-cell suspension.

-

Initial Purification (Percoll Gradient Centrifugation):

-

Layer the cell suspension onto a discontinuous Percoll gradient.

-

Centrifuge the gradient to separate cells based on their density. Mast cells, being denser, will pellet at the bottom.

-

-

Further Purification (Positive Selection): For highly purified populations, techniques like magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) can be employed using antibodies against mast cell-specific surface markers (e.g., c-Kit/CD117).

-

Cell Culture: Culture the purified mast cells in a suitable medium, such as RPMI 1640, supplemented with fetal bovine serum, L-glutamine, antibiotics, and essential growth factors like stem cell factor (SCF).

Mast Cell Degranulation and Mediator Release Assays

This assay quantifies the amount of histamine released from mast cells following stimulation.

Protocol:

-

Cell Seeding: Plate purified human conjunctival mast cells in a 96-well plate.

-

Pre-incubation with Olopatadine: Treat the cells with varying concentrations of Olopatadine or a vehicle control for a specified period (e.g., 30 minutes).

-

Stimulation: Induce mast cell degranulation using a stimulant such as anti-IgE antibody or calcium ionophore A23187.

-

Sample Collection: After the desired incubation time, centrifuge the plate to pellet the cells and collect the supernatant.

-

Fluorometric Detection:

-

Add o-phthalaldehyde (OPT) to the supernatant under alkaline conditions. OPT reacts with histamine to form a fluorescent product.

-

Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

-

Data Analysis: Calculate the percentage of histamine release relative to a positive control (e.g., cells lysed with Triton X-100) and determine the IC50 value for Olopatadine.

This assay measures the concentration of the pro-inflammatory cytokine TNF-α in the cell culture supernatant.

Protocol:

-

Cell Treatment and Stimulation: Follow steps 1-3 of the histamine release assay protocol.

-

Supernatant Collection: Collect the cell culture supernatant after an appropriate incubation period (e.g., 4-24 hours).

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Use a commercial TNF-α ELISA kit.

-

Coat a 96-well plate with a capture antibody specific for TNF-α.

-

Add the collected supernatants and a series of TNF-α standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that is converted by the enzyme to a colored product.

-

Measure the absorbance using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the TNF-α standards and use it to determine the concentration of TNF-α in the samples. Calculate the IC50 value for Olopatadine's inhibition of TNF-α release.

Quantitative Analysis of Anti-Inflammatory Effects

The following tables summarize the quantitative data from in vitro studies on Olopatadine's inhibitory effects on key inflammatory mediators.

Table 1: Inhibition of Mast Cell-Derived Mediators by Olopatadine

| Mediator | Cell Type | Stimulus | IC50 Value | Reference |

| Histamine | Human Conjunctival Mast Cells | Anti-IgE | 559 µM | [5] |

| TNF-α | Human Conjunctival Mast Cells | Anti-IgE | 13.1 µM | [6][7] |

Table 2: Inhibition of Epithelial Cell-Derived Cytokines by Olopatadine

| Cytokine | Cell Type | Stimulus | IC50 Value | Reference |

| IL-6 | Human Conjunctival Epithelial Cells | Histamine | 5.5 x 10⁻⁹ M | [4] |

| IL-8 | Human Conjunctival Epithelial Cells | Histamine | 1.7 x 10⁻⁹ M | [4] |

Signaling Pathways Modulated by Olopatadine

The anti-inflammatory effects of Olopatadine are mediated through its interaction with specific cellular signaling pathways.

Mast Cell Activation Pathway

Olopatadine's primary anti-inflammatory action is the stabilization of mast cells. The binding of an allergen to IgE on the mast cell surface triggers a signaling cascade that leads to degranulation. Olopatadine is thought to interfere with this process, although the precise molecular target for its stabilizing effect is not fully elucidated.

Caption: Mast Cell Activation and Inhibition by Olopatadine.

NF-κB Signaling Pathway in Inflammation

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[8] Its activation leads to the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Many second-generation antihistamines have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[9][10] While direct evidence for Olopatadine's effect on NF-κB is still emerging, its ability to inhibit the production of NF-κB-dependent cytokines like TNF-α, IL-6, and IL-8 strongly suggests a potential role in modulating this pathway.

The canonical NF-κB pathway is activated by pro-inflammatory signals, such as TNF-α binding to its receptor (TNFR). This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The degradation of IκBα releases the p50/p65 NF-κB dimer, which then translocates to the nucleus to initiate the transcription of target genes.

Caption: Hypothesized Inhibition of the NF-κB Pathway by Olopatadine.

Experimental Workflow for Assessing NF-κB Inhibition

To investigate the potential inhibitory effect of Olopatadine on the NF-κB pathway, the following experimental workflow can be employed.

Caption: Workflow for Investigating Olopatadine's Effect on NF-κB.

Conclusion

The in vitro evidence robustly supports the characterization of Olopatadine as an anti-inflammatory agent that extends beyond its histamine H1 receptor antagonism. Its ability to stabilize mast cells and inhibit the release of key pro-inflammatory mediators like histamine and TNF-α is well-documented with quantitative data. Furthermore, its inhibitory action on the production of inflammatory cytokines from conjunctival epithelial cells highlights its broader impact on the allergic inflammatory cascade. While its direct effects on the NF-κB signaling pathway warrant further investigation, the existing data strongly suggest that modulation of this critical inflammatory pathway may be a key component of its therapeutic efficacy. This guide provides a comprehensive overview of the in vitro methodologies and findings that underpin our current understanding of Olopatadine's anti-inflammatory properties, serving as a valuable resource for ongoing and future research in the field.

References

- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology, clinical efficacy and safety of olopatadine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment of allergic conjunctivitis with this compound eye drops - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The in vitro and in vivo ocular pharmacology of olopatadine (AL-4943A), an effective anti-allergic/antihistaminic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Olopatadine inhibits TNFalpha release from human conjunctival mast cells. – Ophthalmology and Visual Sciences – UW–Madison [ophth.wisc.edu]

- 7. Olopatadine inhibits TNFalpha release from human conjunctival mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antihistamine - Wikipedia [en.wikipedia.org]

- 9. mastattack.org [mastattack.org]

- 10. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Activity Relationship of Olopatadine and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structural activity relationship (SAR) of olopatadine, a potent dual-acting antihistamine and mast cell stabilizer, and its analogs. By examining the key structural motifs and their influence on biological activity, this document aims to provide a valuable resource for the rational design of novel antiallergic agents.

Introduction to Olopatadine

Olopatadine is a well-established therapeutic agent for the management of allergic conjunctivitis and rhinitis.[1][2] Its efficacy stems from a dual mechanism of action: selective antagonism of the histamine H1 receptor and stabilization of mast cells, which prevents the release of histamine and other pro-inflammatory mediators.[3][4] Structurally, olopatadine is a tricyclic compound, an analog of doxepin, possessing a unique dibenz[b,e]oxepin nucleus.[1][5] The marketed formulation of olopatadine is the (Z)-isomer, which has been shown to be the more active enantiomer.

Core Structural Requirements for Biological Activity

The antiallergic activity of olopatadine and its analogs is intrinsically linked to three key structural features as identified through extensive structure-activity relationship studies[6][7]:

-

A 3-(dimethylamino)propylidene side chain at the C-11 position: This basic side chain is crucial for interaction with the histamine H1 receptor.

-

A terminal carboxyl moiety at the C-2 position: The presence and nature of this acidic group significantly influence the potency of the compound.

-

The dibenz[b,e]oxepin ring system: This tricyclic core serves as the scaffold for the optimal spatial arrangement of the other key functional groups.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from studies on olopatadine analogs, providing a clear comparison of how structural modifications impact their antihistaminic and antiallergic activities. The data is primarily sourced from the seminal work of Ohshima et al. (1992), which systematically explored the SAR of this class of compounds.[6]

Table 1: Effect of Modifications to the C-2 Acetic Acid Moiety and C-11 Side Chain on Antiallergic Activity

| Compound | R | X | Isomer | Antihistaminic Activity (H1 Receptor Binding, Ki, nM) | Antiallergic Activity (PCA in rats, ED50, mg/kg, p.o.) | Anaphylactic Bronchoconstriction (guinea pigs, ID50, mg/kg, p.o.) |

| 16 (Olopatadine) | CH₂COOH | N(CH₃)₂ | Z | 16 | 0.049 | 0.030 |

| 15 | CH₂COOH | N(CH₃)₂ | E | 26 | 0.58 | 0.40 |

| 17 | H | N(CH₃)₂ | Z/E | >1000 | >100 | >30 |

| 18 | CH₂CONH₂ | N(CH₃)₂ | Z/E | 740 | 1.8 | 1.2 |

| 19 | CH₂CH₂OH | N(CH₃)₂ | Z/E | 900 | 12 | 11 |

| 20 | CH₂COOCH₃ | N(CH₃)₂ | Z | 110 | 0.11 | 0.09 |

| 21 | CH(CH₃)COOH | N(CH₃)₂ | Z | 23 | 0.055 | 0.042 |

| 22 | COOH | N(CH₃)₂ | Z | 35 | 0.083 | 0.061 |

| 13 | CH₂COOH | NHCH₃ | Z | 38 | 0.12 | 0.085 |

| 14 | CH₂COOH | H | Z | >1000 | >100 | >30 |

Table 2: Influence of the Tricyclic Ring System on Antiallergic Activity

| Compound | Ring System | Antihistaminic Activity (H1 Receptor Binding, Ki, nM) | Antiallergic Activity (PCA in rats, ED50, mg/kg, p.o.) | Anaphylactic Bronchoconstriction (guinea pigs, ID50, mg/kg, p.o.) |

| 16 (Olopatadine) | Dibenz[b,e]oxepin | 16 | 0.049 | 0.030 |

| 25 | Dibenzo[b,f]thiepin | 45 | 0.15 | 0.11 |

| 26 | Dibenzo[a,d]cyclohepten | 80 | 0.32 | 0.25 |

Experimental Protocols

Histamine H1 Receptor Binding Assay[6]

-

Tissue Preparation: A crude membrane fraction is prepared from the cerebellum of male Hartley guinea pigs. The tissue is homogenized in 50 mM Tris-HCl buffer (pH 7.5) and centrifuged. The resulting pellet is resuspended in the same buffer.

-

Assay Procedure: The membrane preparation is incubated with 1 nM [³H]pyrilamine in 50 mM Tris-HCl buffer (pH 7.5) in the presence or absence of various concentrations of the test compounds. The incubation is carried out at 25°C for 60 minutes.

-

Data Analysis: The reaction is terminated by filtration through a glass fiber filter. The radioactivity retained on the filter is measured by liquid scintillation counting. Non-specific binding is determined in the presence of 1 µM triprolidine. The 50% inhibitory concentration (IC50) is calculated from the dose-response curve, and the inhibitory constant (Ki) is determined using the Cheng-Prusoff equation.

Passive Cutaneous Anaphylaxis (PCA) in Rats[6]

-

Sensitization: Male Wistar rats are passively sensitized by an intradermal injection of anti-dinitrophenyl (DNP) ascitic fluid.

-

Drug Administration: After 48 hours, the test compounds are administered orally.

-

Challenge and Evaluation: One hour after drug administration, the rats are challenged intravenously with DNP-human serum albumin and Evans blue dye. Thirty minutes after the challenge, the animals are sacrificed, and the diameter of the blue spot on the skin is measured. The percent inhibition of the PCA reaction is calculated by comparing the results from the drug-treated group with those of the vehicle-treated control group. The ED50 value is determined from the dose-response curve.

Anaphylactic Bronchoconstriction in Guinea Pigs[6]

-

Sensitization: Male Hartley guinea pigs are actively sensitized by an intraperitoneal injection of ovalbumin.

-

Drug Administration: Two to three weeks after sensitization, the test compounds are administered orally.

-

Challenge and Evaluation: One hour after drug administration, the guinea pigs are challenged with an intravenous injection of ovalbumin. The severity of bronchoconstriction is assessed based on the occurrence of symptoms such as coughing, convulsions, and respiratory arrest. The protective effect of the drug is evaluated, and the ID50 value is calculated.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of olopatadine's mechanism of action and structural requirements.

Caption: Histamine H1 Receptor Signaling Pathway and Olopatadine's Antagonistic Action.

Caption: Logical Relationship of Olopatadine's Structural Features to its Biological Activity.

Caption: General Synthetic Workflow for Olopatadine and its Analogs.

Conclusion

The structural activity relationship of olopatadine and its analogs has been well-defined, highlighting the critical role of the dibenz[b,e]oxepin nucleus, the C-11 (Z)-3-(dimethylamino)propylidene side chain, and the C-2 acetic acid moiety. The quantitative data presented herein provides a clear framework for understanding how modifications to these key structural features impact the compound's antihistaminic and antiallergic properties. This in-depth guide, with its detailed experimental protocols and visual representations of signaling pathways and logical relationships, serves as a valuable tool for researchers and professionals in the field of drug discovery and development, facilitating the design of next-generation antiallergic agents with improved efficacy and safety profiles.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Comprehensive review of olopatadine: the molecule and its clinical entities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mast cell stabilization and anti-histamine effects of olopatadine ophthalmic solution: a review of pre-clinical and clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Olopatadine: a drug for allergic conjunctivitis targeting the mast cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Olopatadine | C21H23NO3 | CID 5281071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and antiallergic activity of 11-(aminoalkylidene)-6,11-dihydrodibenz[b,e]oxepin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. datapdf.com [datapdf.com]

An In-depth Technical Guide to the Chemical Synthesis and Purification of Olopatadine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical synthesis and purification processes for Olopatadine Hydrochloride, a selective histamine H1 receptor antagonist. The information presented is collated from various patented methods and scientific literature, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in research and development.

Introduction

This compound, chemically known as (Z)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepine-2-acetic acid hydrochloride, is a widely used medication for the treatment of allergic conjunctivitis and rhinitis.[1][2] The synthesis of Olopatadine presents a significant challenge in controlling the stereochemistry of the exocyclic double bond to selectively obtain the pharmacologically active Z-isomer.[3][4] This guide explores the prevalent synthetic strategies and purification techniques employed to achieve high purity and yield of the final active pharmaceutical ingredient (API).

Core Synthetic Strategies

The most common industrial synthesis of this compound revolves around two key chemical transformations: the Wittig reaction and the Grignard reaction. Both methods aim to introduce the 3-(dimethylamino)propylidene side chain at the C-11 position of the dibenz[b,e]oxepin-2-acetic acid core structure.

The Wittig Reaction Approach

The Wittig reaction is a widely utilized method for the synthesis of Olopatadine.[3][5] This approach involves the reaction of a phosphonium ylide with a ketone to form an alkene. In the context of Olopatadine synthesis, the key intermediate, 11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-acetic acid (often referred to as isoxepac), is reacted with a phosphonium ylide derived from [3-(dimethylamino)propyl]triphenylphosphine bromide.[1][6]

A general workflow for the Wittig reaction synthesis is depicted below:

Figure 1: General workflow for the Wittig reaction synthesis of this compound.

The following protocol is a representative example compiled from patent literature.[1][7]

-

Ylide Preparation:

-

Wittig Reaction:

-

Work-up and Crude Isolation:

-

Cool the reaction mixture to -10 to 5°C and quench by the addition of water (1700 mL).[8]

-

Separate the organic layer and wash the aqueous layer with diisopropyl ether.

-